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Executive Summary

Ruserontinib (also known as SKLB1028) is an orally active, multi-kinase inhibitor
demonstrating significant potential in the treatment of hematological malignancies, particularly
Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations. This
technical guide provides an in-depth overview of the current understanding of Ruserontinib’s
pharmacokinetics (PK) and pharmacodynamics (PD), drawing from available preclinical and
clinical data. The information is presented to support further research and development of this
promising therapeutic agent.

Introduction

Ruserontinib is a small molecule inhibitor targeting key signaling proteins implicated in cancer
cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR), FMS-like
tyrosine kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl).[1][2]
Its primary therapeutic rationale lies in its potent inhibition of mutated FLT3, a driver of
oncogenesis in a significant subset of AML patients.[1] This document synthesizes the
available data on Ruserontinib's absorption, distribution, metabolism, and excretion (ADME),
as well as its mechanism of action and clinical activity.
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Pharmacokinetics

The pharmacokinetic profile of Ruserontinib has been primarily characterized through a Phase
I/l clinical trial in patients with relapsed/refractory AML and a drug-drug interaction study in
healthy male subjects.[1]

Absorption and Distribution

Ruserontinib is orally available.[3] Clinical data from a Phase I/1l study in relapsed/refractory
AML patients indicated that Ruserontinib exhibits linear pharmacokinetics across a dose
range of 20-310 mg/day.[1] Following multiple doses, the accumulation ratios for Cmax were
reported to be between 0.60 and 1.23, and for the area under the curve (AUC), they were
between 0.80 and 1.11.[1]

Metabolism and Excretion

Preclinical studies have identified that Ruserontinib is a substrate for the cytochrome P450
enzymes CYP2C8 and CYP3A4, as well as the P-glycoprotein (P-gp) transporter.[1] This is
further substantiated by a clinical drug-drug interaction study in healthy Chinese male subjects.

The following table summarizes the impact of co-administered CYP inhibitors and inducers on
the pharmacokinetic parameters of Ruserontinib.

Co-
o ] Ruserontini Change in Change in o
administere  Mechanism Citation
b Dose Cmax AUC

d Drug

Strong
100 mg
Itraconazole CYP3A4 and ] 1 ~41% 1 ~28% [3][4]
o single dose
P-gp inhibitor
Strong
i ) 100 mg

Gemfibrozil CYP2C8 ) 1 ~21% 1 ~26% [3114]
S single dose
inhibitor
Strong o

) ) 150 mg No significant
Rifampin CYP3A4 and ) 1 ~30% [3][4]
) single dose change

P-gp inducer
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Table 1: Summary of Drug-Drug Interaction Effects on Ruserontinib Pharmacokinetics

Summary of Key Pharmacokinetic Parameters

While a comprehensive table of intrinsic pharmacokinetic parameters is not fully available in the
public domain, the available data suggests the following:

Valuel/Characteristi

Parameter Population Citation
c
) ) Linear Relapsed/Refractory
Linearity o _ [1]
pharmacokinetics AML Patients
Dose Range Relapsed/Refractory
_ ) 20-310 mg/day ) [1]
(Linearity) AML Patients
) Relapsed/Refractory
Accumulation (Cmax) 0.60-1.23 ) [1]
AML Patients
) Relapsed/Refractory
Accumulation (AUC) 0.80-1.11 [1]

AML Patients

) Substrate of CYP2CS, o
Metabolism Preclinical Data [1]
CYP3A4, and P-gp

Table 2: Key Pharmacokinetic Characteristics of Ruserontinib

Pharmacodynamics
Mechanism of Action

Ruserontinib is a multi-kinase inhibitor that targets EGFR, FLT3, and Abl.[2] In the context of
AML, its primary mechanism of action is the inhibition of FLT3, a receptor tyrosine kinase that,
when mutated (e.g., via internal tandem duplication or ITD), becomes constitutively active,
leading to uncontrolled proliferation of leukemic blasts.[1] By inhibiting FLT3, Ruserontinib
blocks downstream signaling pathways crucial for cell survival and proliferation, including the
STATS and ERK pathways.[5]
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Caption: Ruserontinib inhibits the FLT3 signaling pathway.

Preclinical Activity

In preclinical studies, Ruserontinib has demonstrated potent anti-leukemic effects both in vitro
and in vivo.[1]

Clinical Efficacy

In a Phase I/ll dose-escalation and expansion study in patients with relapsed or refractory AML,
Ruserontinib monotherapy demonstrated clinical benefit. An overall response rate (ORR) of
approximately 43% was observed in patients receiving doses of 160 mg/day or higher.[1]
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Experimental Protocols

Detailed experimental protocols for the clinical trials are not fully available in the public domain.
However, based on the published information, the following provides an overview of the
methodologies used.

Drug-Drug Interaction Study in Healthy Volunteers

o Study Design: Three separate studies were conducted to evaluate the effects of
itraconazole, gemfibrozil, and rifampin on the pharmacokinetics of Ruserontinib. Each study
enrolled 14 healthy Chinese male subjects.[3]

e Dosing Regimen:

o Itraconazole Study: A single oral dose of 100 mg Ruserontinib was administered on day 1
and day 11. Multiple doses of itraconazole (200 mg twice daily on day 8, followed by 200
mg once daily from days 9 to 18) were co-administered.|[3]

o Gemfibrozil Study: A single oral dose of 100 mg Ruserontinib was administered on day 1
and day 12. Multiple doses of gemfibrozil (600 mg twice daily from days 8 to 19) were co-
administered.

o Rifampin Study: A single oral dose of 150 mg Ruserontinib was administered on day 1
and day 15. Multiple doses of rifampin (600 mg once daily from day 8 to 22) were co-
administered.[3]

o Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points
after Ruserontinib administration to determine plasma concentrations and calculate
pharmacokinetic parameters (Cmax, AUC).

Screening Period 1 Washout Period 2

Enroll Healthy Administer Single Dose Serial PK Administer Multiple Doses Co-administer Single Dose Serial PK
(Male Subjects (n:14))>ﬂ{ of Ruserontinib Blood Sampling [ Washout Period| |-1—3¥ of Interacting Drug of Ruserontinib Blood Sampling
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Caption: Workflow for the Ruserontinib drug-drug interaction study.

Phase I/ll Dose-Escalation and Expansion Study in AML
Patients

While the full protocol is not available, the study design for similar Phase I/ll trials in oncology
typically involves:

» Patient Population: Patients with relapsed or refractory AML.

o Study Design: A dose-escalation phase to determine the maximum tolerated dose (MTD)
and recommended Phase Il dose (RP2D), followed by a dose-expansion phase at the RP2D
to further evaluate safety and efficacy.

e Assessments:

[¢]

Safety: Monitoring of adverse events.

o

Pharmacokinetics: Collection of blood samples to characterize the pharmacokinetic profile.

o

Pharmacodynamics: Potential for collection of bone marrow or peripheral blood samples
to assess biomarker modulation (e.g., phosphorylation of FLT3, STAT5, ERK).

(¢]

Efficacy: Assessment of clinical response based on established criteria for AML.

Conclusion

Ruserontinib is a promising oral multi-kinase inhibitor with a well-defined mechanism of action
and demonstrated clinical activity in AML. Its pharmacokinetic profile is characterized by linear
kinetics and metabolism primarily through CYP3A4 and CYP2C8, indicating a potential for
drug-drug interactions that should be managed in the clinical setting. Further publication of
detailed data from ongoing and completed clinical trials will be crucial to fully elucidate its
therapeutic potential and optimize its clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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